molecular formula C11H8Cl2N2O2 B15208853 4-Isoxazolecarboxamide, N-(3,5-dichlorophenyl)-5-methyl- CAS No. 61643-19-4

4-Isoxazolecarboxamide, N-(3,5-dichlorophenyl)-5-methyl-

Cat. No.: B15208853
CAS No.: 61643-19-4
M. Wt: 271.10 g/mol
InChI Key: APOJNJKPACYYBQ-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a dichlorophenyl group attached to a methylisoxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 5-methylisoxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and mixing. The product is then isolated and purified using industrial-scale techniques like distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-(3,5-Dichlorophenyl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of a dichlorophenyl group and a methylisoxazole carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

61643-19-4

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-10(5-14-17-6)11(16)15-9-3-7(12)2-8(13)4-9/h2-5H,1H3,(H,15,16)

InChI Key

APOJNJKPACYYBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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